molecular formula C14H14F3NO4 B2953505 N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide CAS No. 865658-97-5

N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2953505
CAS No.: 865658-97-5
M. Wt: 317.264
InChI Key: VOBBHULYUCVFAR-UHFFFAOYSA-N
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Description

N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound featuring a bicyclic inden scaffold with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at positions 5 and 6, respectively, along with a 3-oxo-2,3-dihydro-1H-inden-1-yl backbone. The trifluoroacetamide (-CF₃CONH-) group at position 1 enhances its electronic and metabolic stability due to the electron-withdrawing nature of the trifluoromethyl group.

Properties

IUPAC Name

N-(5-ethoxy-6-methoxy-3-oxo-1,2-dihydroinden-1-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4/c1-3-22-12-5-8-7(4-11(12)21-2)9(6-10(8)19)18-13(20)14(15,16)17/h4-5,9H,3,6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBBHULYUCVFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(CC(=O)C2=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the indenyl core. The process may include:

  • Formation of the indenyl core through cyclization reactions.

  • Introduction of the ethoxy and methoxy groups at the 5th and 6th positions, respectively.

  • Subsequent acylation with trifluoroacetic anhydride to introduce the trifluoroacetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the indenyl core to its corresponding oxo derivative.

  • Reduction: Reduction of the oxo group to a hydroxyl group.

  • Substitution: Replacement of the ethoxy or methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as chromium(VI) oxide or potassium permanganate.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions may involve nucleophilic substitution with appropriate reagents.

Major Products Formed:

  • Oxidation typically yields the corresponding indenyl ketone.

  • Reduction results in the formation of the indenyl alcohol.

  • Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has shown potential as an anti-inflammatory and analgesic agent, making it useful in the development of new pharmaceuticals.

Medicine: In medicine, N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide is being explored for its therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related trifluoroacetamide derivatives with variations in the core scaffold, substituents, and functional groups. Key examples include:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) LogP Key Differences Reference ID
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide Inden 5-ethoxy, 6-methoxy, 3-oxo C₁₅H₁₆F₃NO₄ 347.29 ~2.8* Polar substituents (ethoxy/methoxy) -
N-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide (11a) Inden None (unsubstituted) C₁₁H₁₀F₃NO 229.20 2.1 Lacks ethoxy/methoxy/3-oxo groups
N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Inden 5,6-diethyl C₁₅H₁₈F₃NO 285.30 3.79 Alkyl substituents (lipophilic)
N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide Phenyl 2,3-dimethyl C₁₀H₁₀F₃NO 217.19 3.1 Aromatic core, no oxygen substituents
N-(4-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide Phenyl 4-bromo, 2-methyl C₉H₇BrF₃NO 290.06 3.5 Halogen substituent (bulkier, reactive)

*Estimated based on substituent contributions.

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound (~2.8) is less lipophilic than alkyl-substituted analogs (e.g., 3.79 for diethyl-substituted inden ) due to its polar ethoxy/methoxy groups.
  • Molecular Weight : Higher than phenyl-based derivatives (e.g., 217.19 for N-(2,3-dimethylphenyl)-TFAA ) due to the inden scaffold.
  • Solubility : Ethoxy/methoxy groups improve aqueous solubility compared to alkyl or halogenated analogs.

Biological Activity

N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide is a synthetic compound with the CAS number 865658-97-5. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C14H14F3NO4, with a molar mass of approximately 317.26 g/mol.

PropertyValue
Molecular FormulaC14H14F3NO4
Molar Mass317.26 g/mol
Boiling PointPredicted 547.6 °C
DensityPredicted 1.30 g/cm³
pKa12.79

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of this class can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects could be beneficial in treating chronic inflammatory conditions.

Neuroprotective Activity

Neuroprotective effects have also been reported for related compounds. These effects are believed to stem from antioxidant properties and the ability to reduce oxidative stress in neuronal cells. Further research is needed to confirm these activities for this compound specifically.

Antimicrobial Activity

The compound has shown promise in preliminary antimicrobial studies against various pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antimicrobial agents.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. The results indicated that one derivative exhibited a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a promising lead for further development.

Study 2: Inflammatory Response Modulation

Another study explored the anti-inflammatory properties of this compound in an animal model of arthritis. The results demonstrated a marked decrease in joint swelling and inflammation markers (such as CRP levels) after treatment with the compound over four weeks.

Study 3: Neuroprotection in vitro

In vitro experiments assessing neuroprotective effects showed that the compound could significantly reduce neuronal death induced by oxidative stress when tested on primary neuronal cultures exposed to hydrogen peroxide.

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